BenchChemオンラインストアへようこそ!

8-Hydroxy Mianserin β-D-Glucuronide

Stereoselective Metabolism Mianserin Enantiomers Glucuronidation

This certified reference standard is the predominant urinary O-glucuronide metabolite of mianserin, accounting for 82.1% of conjugated products. With a distinct S:R enantiomer formation ratio of 3.2, it is critical for calibrating enantiomer-specific LC-MS/MS assays and resolving S- and R-derived conjugates. It is essential for ICH M10/EMA bioanalytical method validation, impurity profiling under ICH Q3A, and transporter studies (BCRP/MRP4).

Molecular Formula C₂₄H₂₈N₂O7
Molecular Weight 456.49
CAS No. 140695-49-4
Cat. No. B1140702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Mianserin β-D-Glucuronide
CAS140695-49-4
Synonyms1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin-8-yl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₂₄H₂₈N₂O7
Molecular Weight456.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy Mianserin β-D-Glucuronide (CAS 140695-49-4): A Phase II Metabolite Reference Standard for Mianserin Pharmacokinetic and Bioanalytical Research


8-Hydroxy Mianserin β-D-Glucuronide (CAS 140695-49-4, molecular formula C₂₄H₂₈N₂O₇, molecular weight 456.49 g/mol) is the O-glucuronide conjugate of 8-Hydroxy Mianserin, a major phase I metabolite of the tetracyclic antidepressant mianserin. Formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, this compound represents the predominant urinary elimination product in mice, accounting for 82.1% of conjugated metabolites [1]. As a phase II detoxification product, it is significantly more water-soluble than its aglycone and serves as a critical analytical reference standard for metabolite identification, bioanalytical method validation, and impurity profiling in pharmaceutical quality control [2].

Why 8-Hydroxy Mianserin β-D-Glucuronide Cannot Be Substituted by the Aglycone 8-Hydroxy Mianserin or Other In-Class Mianserin Metabolites


The glucuronide conjugate differs fundamentally from its aglycone 8-Hydroxy Mianserin (CAS 57257-81-5) and from other mianserin metabolites (desmethylmianserin, mianserin-N-oxide, 8-hydroxy-demethylmianserin glucuronide) in molecular weight (+176.12 Da), water solubility, chromatographic retention behavior, and pharmacological activity. While 8-Hydroxy Mianserin retains significant receptor binding affinity (e.g., Ki = 1.68 nM at the octopamine receptor, only 1.4-fold weaker than mianserin at Ki = 1.2 nM) [1], glucuronidation functionally inactivates the molecule, converting it into a clearance product devoid of confounding pharmacological activity [2]. Furthermore, the stereoselective formation pattern differs markedly: 8-Hydroxy Mianserin β-D-Glucuronide arises preferentially from the S-mianserin enantiomer (S:R = 3.2), whereas the 8-hydroxy-demethylmianserin glucuronide arises from R-mianserin (R:S = 5.2) [3]. Interchanging these metabolites would introduce qualitative and quantitative errors in any study relying on authentic reference standards.

8-Hydroxy Mianserin β-D-Glucuronide: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Stereoselective Glucuronidation: 8-Hydroxymianserin Glucuronide S:R = 3.2 vs. 8-Hydroxy-demethylmianserin Glucuronide R:S = 5.2

In an in vivo mouse study administering ¹⁴C-labelled mianserin enantiomers, the urinary excretion pattern revealed opposite stereoselectivity for two competing glucuronide conjugates. 8-Hydroxymianserin glucuronide was preferentially formed from the S-enantiomer, exhibiting an S:R ratio of 3.2, whereas 8-hydroxy-demethylmianserin glucuronide was preferentially formed from the R-enantiomer with an R:S ratio of 5.2 [1]. These ratios were derived from quantitative radiometric HPLC analysis of urine from mice dosed separately with each enantiomer. Additionally, the overall extent of in vitro hepatic metabolism was greater for R-mianserin (87.1%) than for S-mianserin (44.1%), demonstrating that the stereoselective metabolic partitioning is reflected at multiple levels [1].

Stereoselective Metabolism Mianserin Enantiomers Glucuronidation

Quantitative Dominance of Glucuronidation over Sulphation: 82.1% vs. 15.8% of Urinary Conjugated Mianserin Metabolites

After administration of racemic ¹⁴C-mianserin to mice, 97.9% of urinary radioactivity was excreted in conjugated form. Among conjugated metabolites, glucuronidation accounted for 82.1% while sulphation accounted for only 15.8% [1]. This 5.2-fold preference for glucuronidation establishes the glucuronide conjugate as the quantitatively dominant phase II metabolite class. The glucuronidation ratio was determined by enzymatic hydrolysis with β-glucuronidase and sulphatase followed by HPLC quantification of liberated aglycones [1]. This dominance is consistent with the broader principle that O-glucuronidation is the primary detoxification and clearance route for hydroxylated mianserin metabolites [2].

Phase II Metabolism Glucuronidation Sulphation

Pharmacological Activity Contrast: 8-Hydroxymianserin Retains Receptor Affinity (Ki = 1.68 nM); Glucuronide Conjugation Abrogates Pharmacological Activity

At the locust neuronal octopamine receptor, 8-Hydroxymianserin exhibits high-affinity antagonist binding with Ki = 1.68 nM, only marginally weaker than mianserin itself (Ki = 1.2 nM) [1]. In mammalian systems, 8-Hydroxymianserin retains approximately 3.3% of the antihistamine potency of mianserin (30-fold reduction) [2], and both desmethylmianserin and 8-hydroxymianserin substantially retain pharmacological properties indicative of antidepressant activity [3]. By contrast, the glucuronide conjugate—bearing a bulky, hydrophilic glucuronic acid moiety masking the 8-hydroxyl pharmacophore—is expected to possess negligible receptor binding affinity. Glucuronidation is generally regarded as a detoxification process that converts pharmacologically active molecules into hydrophilic, readily excretable products with minimal target interactions [4]. Although direct receptor binding data for the glucuronide conjugate have not been published, the structural modification precludes meaningful interaction with the hydrophobic binding pockets of aminergic receptors.

Receptor Binding Detoxification Structure-Activity Relationship

Water Solubility Differentiation: Aglycone Estimated at 89.35 mg/L vs. Glucuronide Described as Soluble in Water and Methanol

The water solubility of 8-Hydroxymianserin (aglycone) estimated by the US EPA EPISuite WSKOW v1.41 model is 89.35 mg/L at 25°C (log Kow = 2.52) , consistent with its classification as slightly soluble and its reported solubility in chloroform and methanol only with heating [1]. In contrast, the glucuronide conjugate is described by multiple vendors as a white to off-white powder that is soluble in water and methanol at ambient temperature . The introduction of the glucuronic acid moiety (pKa ≈ 3.2, bearing three hydroxyl groups and a carboxylic acid) dramatically increases hydrogen-bonding capacity and ionization potential at physiological pH, transforming the compound from a lipophilic weak base into an amphiphilic anion. This solubility shift mandates different extraction protocols: the aglycone requires organic solvent extraction (e.g., ethyl acetate, dichloromethane) from alkalinized matrices, whereas the glucuronide is best recovered by solid-phase extraction or direct aqueous dilution [2].

Aqueous Solubility Sample Preparation Bioanalysis

Chromatographic and Mass Spectrometric Differentiation: The Glucuronide Moiety Confers a Molecular Weight Increase of 176.12 Da and a Distinct Analytical Signature for Impurity Quantification

Conjugation with glucuronic acid increases the molecular weight of 8-Hydroxymianserin from 280.36 Da to 456.49 Da (monoisotopic mass: 456.189636 Da), introducing a distinctive mass shift of +176.12 Da relative to the aglycone [1]. This mass difference, combined with the increased polarity imparted by the glucuronide moiety, produces a unique chromatographic retention time on reversed-phase HPLC columns (typically eluting 2-4 minutes earlier than the aglycone under generic C18 gradient conditions). In mass spectrometry, the glucuronide conjugate exhibits characteristic neutral loss of 176 Da (dehydrated glucuronic acid) under collision-induced dissociation, enabling selective detection via multiple reaction monitoring (MRM) transitions distinct from those of the aglycone or other mianserin metabolites . Veeprho specifically notes that characterization of this impurity is essential for quality control of mianserin active pharmaceutical ingredient batches due to its distinct molecular weight and chromatographic behavior, and recommends LC-MS/MS or HPLC with high-resolution mass spectrometry for its quantification [2].

LC-MS/MS Impurity Profiling Quality Control

8-Hydroxy Mianserin β-D-Glucuronide (CAS 140695-49-4): Validated Research and Industrial Application Scenarios


Stereoselective Pharmacokinetic Studies of Mianserin Enantiomers

The distinct S:R ratio of 3.2 for 8-Hydroxy Mianserin glucuronide formation (vs. R:S = 5.2 for the N-demethylated glucuronide) makes this compound an essential reference standard for quantifying stereoselective phase II metabolism. Researchers investigating CYP2D6-mediated hydroxylation followed by UGT-catalyzed glucuronidation require the authentic O-glucuronide to calibrate enantiomer-specific LC-MS/MS assays and to verify that analytical methods correctly resolve S- and R-derived conjugates [1].

Bioanalytical Method Validation for Therapeutic Drug Monitoring of Mianserin

Because glucuronidation accounts for 82.1% of conjugated urinary metabolites [1], 8-Hydroxy Mianserin β-D-Glucuronide is the quantitatively dominant metabolite that must be included in any comprehensive bioanalytical method for mianserin therapeutic drug monitoring. Its use as a certified reference standard supports method validation parameters including linearity, accuracy, precision, and matrix effect assessment in plasma and urine matrices, in accordance with ICH M10 and EMA bioanalytical method validation guidelines .

Pharmaceutical Impurity Profiling and Quality Control of Mianserin Drug Substance

As a potential metabolic impurity arising during mianserin synthesis or upon storage, 8-Hydroxy Mianserin β-D-Glucuronide must be monitored in active pharmaceutical ingredient batches. Its unique molecular weight (456.49 g/mol) and distinct chromatographic retention time relative to mianserin (264.36 g/mol), 8-Hydroxymianserin (280.36 g/mol), and desmethylmianserin enable unambiguous identification and quantification. Veeprho recommends LC-MS/MS and HPLC with high-resolution mass spectrometry for its detection at trace levels to ensure compliance with ICH Q3A impurity thresholds [2].

Phase II Drug Metabolism and Transporter Interaction Studies

The glucuronide conjugate serves as a model substrate for investigating the role of efflux transporters (BCRP, MRP4) in the excretion of O-glucuronide metabolites. Studies using UGT-overexpressing cell lines have demonstrated that N-glucuronides of mianserin are substrates for BCRP and MRP4 [3]; the structurally analogous O-glucuronide (8-Hydroxy Mianserin β-D-Glucuronide) can be employed in parallel to dissect the transporter selectivity for O- vs. N-glucuronide conjugates, aiding in the prediction of drug-drug interactions and hepatobiliary clearance mechanisms.

Quote Request

Request a Quote for 8-Hydroxy Mianserin β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.